molecular formula C17H18ClN5O2 B2375558 8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 838897-84-0

8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Cat. No.: B2375558
CAS No.: 838897-84-0
M. Wt: 359.81
InChI Key: PBYQUVNCTPYNPL-UHFFFAOYSA-N
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Description

“8-[(2-Chlorobenzyl)amino]-3-methyl-7-(2-methyl-2-propen-1-yl)-3,7-dihydro-1H-purine-2,6-dione” is a chemical compound with the molecular formula C17H18ClN5O2 . Its average mass is 359.810 Da and its monoisotopic mass is 359.114899 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 5 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in chemical databases like ChemSpider .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 359.810 g/mol, a monoisotopic mass of 359.114899 Da, and a molecular formula of C17H18ClN5O2 .

Scientific Research Applications

Analytical Methods Development

High-Performance Thin-Layer Chromatography (HPTLC) for Linagliptin
Linagliptin, a structurally related compound, has been the focus of methodological development in pharmaceutical analysis. The research aimed at developing a specific and sensitive HPTLC method for determining linagliptin in tablet forms, highlighting the importance of analytical chemistry in drug development and quality control processes (Rode & Tajne, 2021). This insight underscores the potential for developing analytical methodologies tailored to the compound , facilitating its characterization and quality assessment in various formulations.

Tautomerism in Nucleic Acid Bases

Tautomerism and Molecular Interactions
Research on the tautomerism of nucleic acid bases and the effect of molecular interactions on tautomeric equilibria sheds light on the fundamental understanding of genetic material behavior and mutations. This area of study is critical for understanding how variations in chemical structures, such as those related to purine derivatives, can influence biological processes and the stability of genetic materials (Person et al., 1989). Investigating the compound's tautomeric properties could reveal its interactions with biomolecules, offering insights into potential research applications in genetics and molecular biology.

Environmental Implications of Chlorophenyl Compounds

DDT and DDE as Endocrine Disruptors
The environmental impact of chlorophenyl compounds, exemplified by studies on DDT and DDE, highlights the significance of researching compounds with chlorophenyl groups. These studies are crucial for understanding the ecological and health-related consequences of such chemical compounds' persistence and bioaccumulation (Burgos-Aceves et al., 2021). Investigating the subject compound’s environmental fate and its potential as an endocrine disruptor could contribute valuable knowledge to environmental toxicology.

Properties

IUPAC Name

8-[(2-chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2/c1-10(2)9-23-13-14(22(3)17(25)21-15(13)24)20-16(23)19-8-11-6-4-5-7-12(11)18/h4-7H,1,8-9H2,2-3H3,(H,19,20)(H,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYQUVNCTPYNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1NCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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